Mesobiliverdin IX

Vue d'ensemble

Description

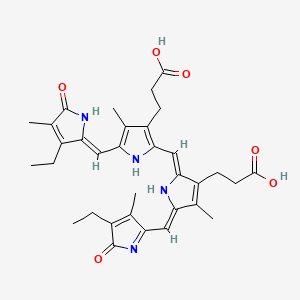

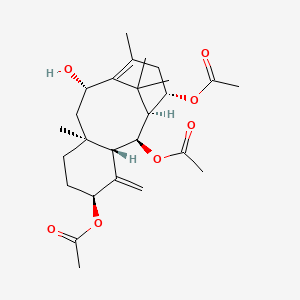

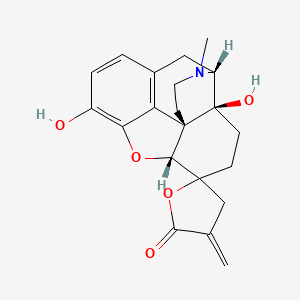

Mesobiliverdin IXα is an analog of anti-inflammatory biliverdin IXα . It is known to enhance rat pancreatic islet yield and function . It is synthesized from phycocyanobilin derived from cyanobacteria .

Synthesis Analysis

Mesobiliverdin IXα can be synthesized through various chemical reactions, including the reaction of mesobiliverdin IXα dicesium salt with diiodomethane, 1,3-dibromopropane, and 1,4-dibromobutane. The synthesis process has been explored to understand the reactivity and potential applications of mesobiliverdin IXα derivatives.Molecular Structure Analysis

The molecular structure of Mesobiliverdin IXα and its derivatives plays a crucial role in their chemical behavior and applications. Studies have demonstrated the synthesis and analysis of various mesobiliverdin IXα derivatives, focusing on their molecular structures to understand their biochemical and pharmacological potential.Chemical Reactions Analysis

Mesobiliverdin IXα undergoes several chemical reactions, including photoisomerization and the addition of nucleophiles. These reactions are influenced by the compound’s molecular structure, specifically the flexibility around its central rings and the impact of internal cycle constriction.Applications De Recherche Scientifique

Metabolite, Pigment, and Signaling Compound

Mesobiliverdin IX-alpha (BV), a tetrapyrrole, is found ubiquitously in most living organisms. It functions as a metabolite, pigment, and signaling compound . It is known to bind to diverse protein families such as heme-metabolizing enzymes and phytochromes .

Modulation of Spectral Properties

In the study of the Sandercyanin–BV complex, it was found that multiple conformations of BV are stabilized in the binding pocket of Sandercyanin . These conformers generate varied spectroscopic signatures both in their absorption and fluorescence spectra .

Natural Chromophore of Phytochromes

BV often acts as a natural chromophore of phytochromes (Phys) in plants, bacteria, fungi, and cyanobacteria . It regulates various physiological responses, including chlorophyll synthesis, photoperiodic seed germination, flowering, and photo-taxis .

Metabolite of Heme Catabolism

BV is a metabolite of heme catabolism . Its presence is used to gain evolutionary and ecological advantages by marine fish, lizards, chlorotic tree-frogs, and insects .

Enhancement of Pancreatic Islet Yield and Function

A study has shown that infusion of Mesobiliverdin IXα into pancreata enhanced yields of functional islets capable of reversing insulin dysfunction in diabetic recipients . This suggests its potential as a protectant of pancreatic islets for allograft transplantation .

Therapeutic Applications

BV IXα is being investigated by numerous research groups as a possible therapeutic for various clinical applications .

Propriétés

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-NSQVQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesobiliverdin IX | |

CAS RN |

493-88-9 | |

| Record name | Mesobiliverdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)

![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)

![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)